5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one
Description
The compound 5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one (molecular formula: C₁₂H₁₁N₃OS, molecular weight: 274.18 g/mol) features a bicyclic core comprising a 1,3-dihydroindol-2-one scaffold fused to a 2-amino-5-methyl-1,3-thiazole moiety. This structure is characterized by:
- A planar indole-derived ring system with a ketone group at position 2.
- A thiazole ring substituted with an amino group at position 2 and a methyl group at position 3.
- Potential hydrogen-bonding interactions via the amino (-NH₂) and carbonyl (C=O) groups, which may influence biological activity .
Properties
IUPAC Name |
5-(2-amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-6-11(15-12(13)17-6)7-2-3-9-8(4-7)5-10(16)14-9/h2-4H,5H2,1H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABMBOTZBWCROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and real-time monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study examining various thiazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity. The minimum inhibitory concentrations (MICs) were determined using the agar diffusion method, revealing that this compound could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| This compound | 15 | 50 |
| Penicillin | 30 | 10 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The presence of the thiazole moiety contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
Case Study: DPPH Radical Scavenging Assay
In a study assessing the antioxidant activity of thiazole derivatives, this compound was found to exhibit substantial radical scavenging potential.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 75 |
| Standard (Ascorbic Acid) | 85 |
Anticancer Properties
Emerging research suggests that compounds containing thiazole rings may possess anticancer properties. The mechanisms often involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study: Molecular Docking Studies
Molecular docking studies have indicated that this compound interacts with DNA gyrase, an enzyme essential for bacterial DNA replication. The binding energy and interaction patterns suggest potential applications in cancer treatment through targeted enzyme inhibition.
| Protein Target | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| DNA Gyrase | -7.0 | Hydrogen Bonds |
Mechanism of Action
The mechanism of action of 5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: 1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one
- Molecular formula : C₁₃H₁₂N₂OS
- Molecular weight : 260.31 g/mol
- Key differences: The thiazole ring lacks the amino group at position 2 but retains a methyl group at position 2. A methyl group is attached to the indole nitrogen (position 1).
- The methyl group on the indole nitrogen may enhance lipophilicity, improving membrane permeability .
Structural Analog 2: 5-[3-Chloro-5-(trifluoromethoxy)pyridin-4-yl]-7-methyl-1,3-dihydroindol-2-one
- Molecular formula : C₁₆H₁₁ClF₃N₂O₂
- Molecular weight : 371.72 g/mol
- Key differences :
- Replacement of the thiazole moiety with a substituted pyridine ring (3-chloro-5-trifluoromethoxy).
- A methyl group is present at position 7 of the indole ring.
- Implications :
Structural Analog 3: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d)
- Molecular formula : C₁₇H₁₉N₅O₂S₂
- Molecular weight : 389.50 g/mol
- Key differences :
- Incorporates a 1,3,4-oxadiazole linker and a propanamide chain with a 4-methylphenyl group.
- The thiazole is linked via a methylene group rather than direct fusion to the indole.
Structural Analog 4: 5-Acetyl-2-amino-4-methylthiazole
- Molecular formula : C₆H₈N₂OS
- Molecular weight : 156.21 g/mol
- Implications :
Comparative Analysis Table
Biological Activity
5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11N3OS
- Molecular Weight : 241.30 g/mol
- CAS Number : 6488233
Biological Activities
The compound exhibits a range of biological activities which can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of thiazole structures, including this compound, show potent antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Not specified |
2. Cytotoxicity
Cytotoxicity assays have shown that the compound can induce cell death in various cancer cell lines. For example:
- MTT Assay Results : The compound exhibited significant cytotoxic effects on HaCat and Balb/c 3T3 cells, indicating potential for further development in cancer therapeutics .
The biological activity of the compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : It has been identified as an inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a crucial role in metabolic syndrome . The binding interactions were elucidated through X-ray crystallography, revealing a large lipophilic pocket that enhances binding affinity.
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various thiazole derivatives, the compound was found to have superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin .
Case Study 2: Cancer Cell Lines
A study evaluating the cytotoxic effects on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations correlating with its antimicrobial activity .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction between the compound and its biological targets. The results indicate that the compound forms multiple hydrogen bonds with key residues in target proteins such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication respectively .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-(2-amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Use reflux in acetic acid with sodium acetate as a catalyst, similar to procedures for analogous indole-thiazole hybrids .
- Purification : Recrystallize from DMF/acetic acid (1:1) to remove unreacted intermediates, as demonstrated in thiazole-thiadiazole synthesis .
- Validation : Confirm purity via elemental analysis (C, H, N, S) and HPLC (>95% purity) .
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the indol-2-one carbonyl (δ ~170 ppm) and thiazole NH2 protons (δ ~6.5 ppm) .
- Mass Spectrometry (MS) : Use EI-MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- DFT Calculations : Compare experimental IR/Raman spectra with B3LYP/SDD-calculated vibrational modes to validate bond angles and dihedral angles .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Hazard Mitigation : Refer to SDS data for structurally related thiazoles (e.g., 2-amino-5-methyl-1,3-thiazol-4-ol), which recommend PPE (gloves, goggles) and fume hood use .
- Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal, adhering to institutional protocols for nitrogen- and sulfur-containing waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole ring to assess electronic effects, as done for benzimidazole-triazole hybrids .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with substituent Hammett constants .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Studies : Use B3LYP/SDD to calculate molecular electrostatic potential (MEP) surfaces, identifying nucleophilic (thiazole NH2) and electrophilic (indol-2-one carbonyl) sites .
- Geometric Parameters : Analyze bond angles (e.g., C1-C2-C3: 121.4°, N7-C8-O10: 112.6°) to predict steric hindrance in reaction pathways .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, DMF, and ethanol using dynamic light scattering (DLS) to detect aggregation.
- pH-Dependent Studies : Measure solubility at pH 2–10, as protonation of the thiazole NH2 may enhance aqueous solubility .
Q. What mechanistic insights can be gained from studying the compound’s degradation under oxidative conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
